REACTION_CXSMILES
|
C(O[C:4](=[O:20])[C:5](=[CH:11][NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[N:14]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.C1(OC2C=CC=CC=2)C=CC=CC=1>CCCCCC.C(OCC)(=O)C>[CH2:9]([O:8][C:6]([C:5]1[C:4](=[O:20])[C:18]2[C:13](=[N:14][C:15]([CH3:19])=[CH:16][CH:17]=2)[NH:12][CH:11]=1)=[O:7])[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CNC1=NC(=CC=C1)C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
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Name
|
hexane ethyl acetate
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Collect the brown precipitate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CNC2=NC(=CC=C2C1=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.35 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |